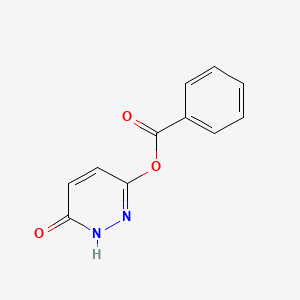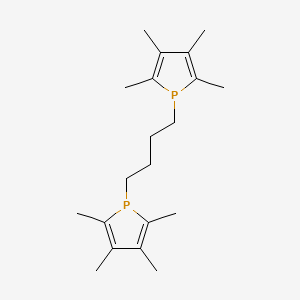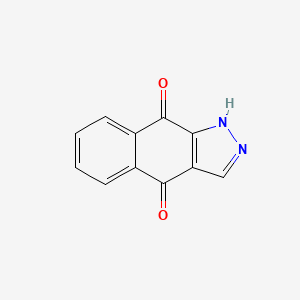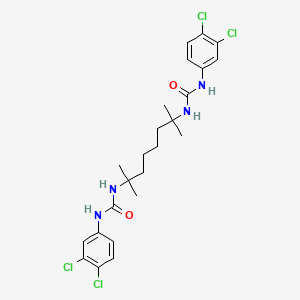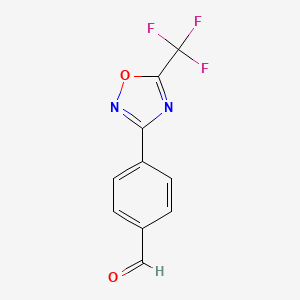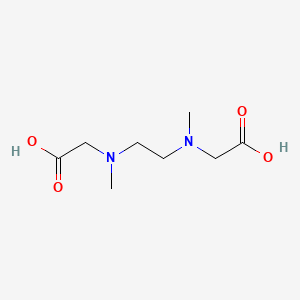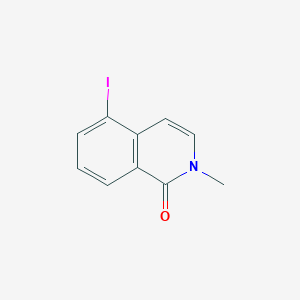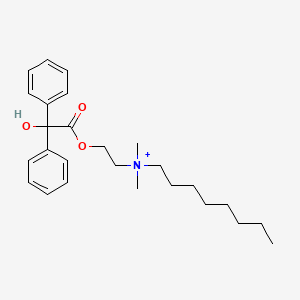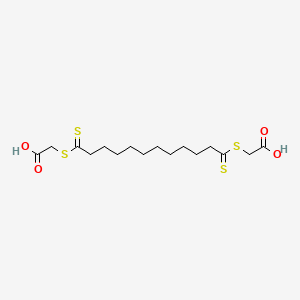
CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHROMONE, 7-FLUORO-2-(3-(4-(o-METHOXYPHENYL)-1-PIPERAZINYL)PROPYL)-3-METHYL-: is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications. This particular compound features a fluorine atom at the 7th position, a methoxyphenyl group attached to a piperazine ring, and a methyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromone Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the chromone core can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions.
Final Functionalization: The methoxyphenyl group and the propyl chain can be introduced through further substitution reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the chromone core or the piperazine ring, potentially leading to the formation of dihydrochromones or reduced piperazine derivatives.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: In biological research, it may be used to study the effects of fluorinated chromones on various biological pathways.
Industry: In the chemical industry, the compound might be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, chromones are known to interact with various enzymes and receptors, potentially inhibiting or activating them. The presence of the fluorine atom and the piperazine ring could enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
7-Fluorochromone: Lacks the piperazine and methoxyphenyl groups.
2-(3-(4-(o-Methoxyphenyl)-1-piperazinyl)propyl)-3-methylchromone: Lacks the fluorine atom.
3-Methylchromone: Lacks the fluorine atom, piperazine, and methoxyphenyl groups.
Uniqueness: The unique combination of the fluorine atom, piperazine ring, and methoxyphenyl group in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
100857-73-6 |
|---|---|
Fórmula molecular |
C24H27FN2O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
7-fluoro-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methylchromen-4-one |
InChI |
InChI=1S/C24H27FN2O3/c1-17-21(30-23-16-18(25)9-10-19(23)24(17)28)8-5-11-26-12-14-27(15-13-26)20-6-3-4-7-22(20)29-2/h3-4,6-7,9-10,16H,5,8,11-15H2,1-2H3 |
Clave InChI |
XCTHWVAUNRITIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2)F)CCCN3CCN(CC3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
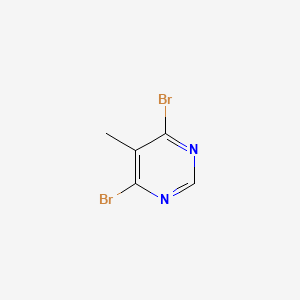
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
![N-(3-(4-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B15197391.png)
